[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Overview
Description
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic compound featuring a naphthalene core substituted with a methoxyphenyl group and a bromobenzoyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate typically involves the following steps:
Formation of the hydrazone: The reaction between 4-bromobenzoyl chloride and hydrazine hydrate forms 4-bromobenzoyl hydrazone.
Condensation Reaction: The hydrazone is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the desired hydrazinylidene intermediate.
Esterification: The final step involves the esterification of the intermediate with naphthalene-1-carboxylic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules could provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its hydrazone moiety is known to interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The bromobenzoyl group may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
[4-[(Z)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
[4-[(Z)-[(4-methylbenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O4/c1-32-24-15-17(16-28-29-25(30)19-10-12-20(27)13-11-19)9-14-23(24)33-26(31)22-8-4-6-18-5-2-3-7-21(18)22/h2-16H,1H3,(H,29,30)/b28-16- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVGHWVVNVTQN-NTFVMDSBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.